2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine
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Overview
Description
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further connected to an ethanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanamine group can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in its role as a neuroprotective agent, the compound may inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases . Additionally, its antimicrobial and anticancer activities may involve interactions with cellular enzymes and receptors, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine
- 2-(3-methyl-1H-1,2,4-triazol-5-yl)thioethanamine
- 2-(1H-1,2,4-triazol-5-ylthio)ethanamine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine
Uniqueness
What sets 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine apart from similar compounds is the presence of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The pyridine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, enhancing the compound’s versatility in various applications .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2,(H,12,13,14) |
InChI Key |
OWEZDZAQFHXJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CCN |
Origin of Product |
United States |
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